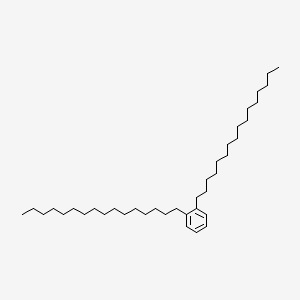

1,2-Dihexadecylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85578-67-2 |

|---|---|

Molecular Formula |

C38H70 |

Molecular Weight |

527.0 g/mol |

IUPAC Name |

1,2-dihexadecylbenzene |

InChI |

InChI=1S/C38H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-35-31-32-36-38(37)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3 |

InChI Key |

PLNCRTKIRUXCGO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dihexadecylbenzene: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dihexadecylbenzene is a long-chain dialkylbenzene derivative with the chemical formula C₃₈H₇₀.[1] While its basic chemical identity is established, a comprehensive review of publicly available scientific literature and databases reveals a significant gap in experimentally determined physical and chemical characteristics, as well as a lack of specific experimental protocols for its synthesis, analysis, and biological evaluation. This technical guide summarizes the known information for this compound, provides inferred properties and methodologies based on related long-chain alkylbenzenes, and outlines a strategic approach for its future investigation. This document aims to serve as a foundational resource for researchers interested in exploring the potential applications of this molecule in materials science, organic synthesis, and drug development.

Introduction

Long-chain alkylbenzenes are a class of organic compounds characterized by a benzene ring substituted with one or more long alkyl chains. These molecules are of significant interest due to their diverse applications, ranging from surfactants and lubricants to precursors for more complex molecular architectures. This compound, with two adjacent hexadecyl (C₁₆) chains, represents a specific yet understudied member of this family. Its symmetrical and lipophilic nature suggests potential utility in areas requiring self-assembly, membrane interaction, or the formation of ordered molecular structures. However, the lack of fundamental data presents a considerable challenge to its practical application.

Physicochemical Characteristics

A thorough search of scientific databases, including PubChem, reveals limited experimentally determined physicochemical data for this compound.[1] The following table summarizes the available computed and basic identification information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₇₀ | PubChem[1] |

| Molecular Weight | 526.98 g/mol | PubChem[1] |

| CAS Number | 85578-67-2 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Computed LogP | 16.9 | PubChem[1] |

| Computed Molar Refractivity | 178.6 m³/mol | PubChem[1] |

| Computed Polarizability | 76.8 ų | PubChem[1] |

Note: The LogP, molar refractivity, and polarizability are computationally predicted values and have not been experimentally verified. The high calculated LogP value suggests that this compound is expected to be highly lipophilic and virtually insoluble in water. Other fundamental properties such as melting point, boiling point, and density are not currently available in the public domain.

Experimental Protocols

Due to the scarcity of research on this compound, specific, validated experimental protocols for its synthesis, purification, and analysis are not available. However, based on established methods for the synthesis and analysis of other long-chain alkylbenzenes, the following general procedures can be proposed as a starting point for future research.

Proposed Synthetic Workflow

The synthesis of this compound can likely be achieved through a Friedel-Crafts alkylation reaction. This well-established method involves the reaction of an aromatic ring with an alkylating agent in the presence of a Lewis acid catalyst.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Friedel-Crafts Acylation: Benzene would be reacted with two equivalents of hexadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This would yield 1,2-dihexadecanoylbenzene. It is important to control the reaction conditions to favor the ortho substitution product.

-

Reduction: The resulting diketone would then be reduced to the corresponding alkane. This can be achieved using standard reduction methods like the Clemmensen reduction (amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base).

-

Purification: The final product, this compound, would require purification to remove any remaining starting materials, byproducts, or isomers. Column chromatography on silica gel would be a suitable method.

Proposed Analytical Workflow

The characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

References

1,2-Dihexadecylbenzene CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

1,2-Dihexadecylbenzene is an organic chemical compound with two hexadecyl chains attached to adjacent carbon atoms on a benzene ring.

Physicochemical Data

| Identifier | Value | Source |

| CAS Number | 85578-67-2 | [1] |

| Molecular Formula | C₃₈H₇₀ | [1][2] |

| Molecular Weight | 527.0 g/mol | [2] |

| IUPAC Name | This compound | [1] |

Experimental Data and Protocols

Currently, there is a notable lack of published literature detailing specific experimental protocols, such as synthesis, purification, or analytical methods for this compound. Similarly, no studies outlining its biological activity, signaling pathways, or potential therapeutic applications have been identified.

The absence of this information suggests that this compound is not a widely studied compound in the context of drug development or biological research at this time. Researchers interested in this molecule may need to develop and validate their own experimental procedures.

Logical Relationship Diagram

Due to the lack of information on signaling pathways or complex experimental workflows, a diagram representing these aspects cannot be generated. However, a simple logical diagram illustrating the relationship between the compound's identifiers is provided below.

Caption: Basic identifiers for this compound.

References

Unveiling the Synthesis of 1,2-Dihexadecylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of 1,2-dihexadecylbenzene, a long-chain dialkylbenzene. The synthesis of such molecules has been a subject of interest due to their potential applications as high-boiling point solvents, specialty lubricants, and as intermediates in the synthesis of more complex organic structures. This document provides a detailed overview of the synthetic methodologies, experimental protocols, and key quantitative data, offering a valuable resource for professionals in organic synthesis and materials science.

Historical Perspective and Discovery

The synthesis of 1,2-dialkylbenzenes, particularly those with long alkyl chains, has historically been achieved through multi-step processes. While a definitive first synthesis of this compound is not prominently documented in readily available literature, the foundational methods for preparing such compounds were established through the pioneering work on electrophilic aromatic substitution and subsequent reduction reactions.

A significant contribution to the synthesis of 1,2-dialkylbenzenes came from the work of W. E. Parham and Y. A. Sayed in their 1976 communication titled "Synthesis of Indenes and 1,2-Dialkylbenzenes." Although this paper primarily focuses on a novel route to indenes, it also describes a method for the preparation of 1,2-dialkylbenzenes, which represents a key historical milestone in the synthesis of this class of compounds. The general strategies developed in this era form the basis of the synthetic routes still employed today.

The most common and historically significant approach to synthesizing this compound involves a two-step sequence:

-

Friedel-Crafts Acylation: This reaction introduces a long-chain acyl group onto the benzene ring.

-

Reduction of the Ketone: The resulting ketone is then reduced to the corresponding alkane.

This classical approach allows for the controlled introduction of the long alkyl chains at specific positions on the aromatic ring.

Synthetic Pathways and Methodologies

The primary pathway for the synthesis of this compound is a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting aryl ketone. This method provides a reliable route to the target molecule with good control over the substitution pattern.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for Friedel-Crafts acylation and subsequent reductions.

Protocol 1: Friedel-Crafts Acylation of Benzene with Hexadecanoyl Chloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent such as carbon disulfide (CS₂) or nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of hexadecanoyl chloride in the same solvent is added dropwise to the stirred suspension of AlCl₃ at 0-5 °C.

-

Benzene Addition: Benzene is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction: The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup: The reaction mixture is poured onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude hexadecanoylbenzene is purified by vacuum distillation or recrystallization.

Protocol 2: Reduction of Hexadecanoylbenzene

Two primary methods are employed for the reduction of the aryl ketone to an alkane: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions). The choice of method depends on the presence of other functional groups in the molecule.

-

Method A: Clemmensen Reduction

-

Amalgam Preparation: Zinc amalgam is prepared by stirring zinc granules with a solution of mercuric chloride in dilute hydrochloric acid.

-

Reaction: The hexadecanoylbenzene is added to a mixture of the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.

-

Reflux: The mixture is heated to reflux with vigorous stirring for an extended period (typically 24-48 hours). Additional portions of concentrated hydrochloric acid may be added during the reflux.

-

Workup: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene or a similar solvent. The combined organic extracts are washed with water, dilute sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting 1-hexadecylbenzene is purified by vacuum distillation.

-

-

Method B: Wolff-Kishner Reduction

-

Hydrazone Formation: Hexadecanoylbenzene is heated with hydrazine hydrate in a high-boiling solvent like diethylene glycol.

-

Reduction: A strong base, such as potassium hydroxide or sodium ethoxide, is added, and the temperature is raised to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.

-

Workup: After the reaction is complete, the mixture is cooled and diluted with water. The product is extracted with a suitable organic solvent (e.g., ether or hexane).

-

Purification: The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated. The 1-hexadecylbenzene is then purified by vacuum distillation.

-

The subsequent introduction of the second hexadecyl chain at the ortho position follows a similar two-step procedure, starting with the Friedel-Crafts acylation of 1-hexadecylbenzene, followed by reduction of the resulting ketone. The directing effect of the first alkyl group will lead to a mixture of ortho and para substituted products, requiring careful separation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of long-chain mono-alkylbenzenes, which can be extrapolated for the synthesis of this compound. Specific yields for the di-substituted product will be dependent on the reaction conditions and the efficiency of the separation of isomers.

| Step | Reaction | Reagents | Typical Yield (%) | Physical Properties of Product |

| 1 | Friedel-Crafts Acylation | Benzene, Hexadecanoyl chloride, AlCl₃ | 70-85 | Hexadecanoylbenzene: Solid, M.p. ~55-57 °C |

| 2a | Clemmensen Reduction | Hexadecanoylbenzene, Zn(Hg), HCl | 60-80 | 1-Hexadecylbenzene: Waxy solid, M.p. ~28-30 °C, B.p. >300 °C |

| 2b | Wolff-Kishner Reduction | Hexadecanoylbenzene, H₂NNH₂, KOH | 70-90 | 1-Hexadecylbenzene: Waxy solid, M.p. ~28-30 °C, B.p. >300 °C |

Note: The yields for the synthesis of this compound from 1-hexadecylbenzene would be expected to be in a similar range for each step, with the final overall yield being a product of the yields of the individual steps and the efficiency of the isomeric separation.

Characterization

The structure of this compound would be confirmed using standard spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons in the ortho-disubstituted pattern, as well as complex multiplets for the numerous methylene protons of the two hexadecyl chains, and terminal methyl groups.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the substituted and unsubstituted aromatic carbons, along with a series of signals for the aliphatic carbons of the hexadecyl chains.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (C₃₈H₇₀, MW = 526.98 g/mol ).

Logical Relationships in Synthesis

The choice of the reduction method is a critical decision in the synthesis of this compound, as it is dictated by the chemical stability of the substrate.

Navigating the Synthesis and Application of High-Purity 1,2-Dihexadecylbenzene: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the exploration of novel lipophilic compounds is a continuous frontier. 1,2-Dihexadecylbenzene, a molecule with a unique architecture of a central aromatic core and long aliphatic chains, presents intriguing possibilities as a building block in medicinal chemistry and as a component in advanced drug delivery systems. However, its limited commercial availability and the scarcity of published data necessitate a comprehensive guide for its acquisition, synthesis, and potential application.

This technical whitepaper provides a roadmap for researchers interested in working with high-purity this compound. Due to its status as a niche chemical, this guide focuses on the practical aspects of obtaining the compound through custom synthesis, outlining plausible synthetic and purification protocols, and detailing essential analytical techniques for its characterization. Furthermore, it explores a promising application in the burgeoning field of lipid nanoparticles for drug delivery.

Commercial Availability: The Custom Synthesis Route

Below is a table of exemplary custom synthesis providers. It is crucial to contact multiple vendors to compare cost, lead times, and their experience with similar long-chain alkylaromatic compounds.

| Custom Synthesis Provider (Example) | Key Capabilities | Website (Illustrative) |

| Tocris Bioscience | High-purity organic compounds, route development, mg to Kg scale. | --INVALID-LINK-- |

| PureSynth | API synthesis, intermediate synthesis, high-purity fine chemicals.[1] | --INVALID-LINK-- |

| Aurora Fine Chemicals | Complex, multi-step syntheses for drug discovery.[2] | --INVALID-LINK-- |

| Nucleosyn | Custom ionizable lipids, complex organic synthesis.[3] | --INVALID-LINK-- |

| BOC Sciences | Custom synthesis for biotechnology and pharmaceutical industries.[4] | --INVALID-LINK-- |

Workflow for Procuring this compound via Custom Synthesis

Proposed Synthesis and Purification Protocols

In the absence of established procedures, a plausible synthetic strategy can be devised based on fundamental organic chemistry principles. The Friedel-Crafts alkylation and the Suzuki coupling reaction are two powerful methods for forming carbon-carbon bonds with aromatic rings.

Proposed Synthesis via Friedel-Crafts Alkylation

The Friedel-Crafts alkylation involves the reaction of an alkyl halide or alkene with an aromatic compound in the presence of a Lewis acid catalyst.[5][6][7][8][9][10][11][12] For the synthesis of this compound, a two-step approach starting from a suitable precursor would be necessary to control the substitution pattern. A direct dialkylation of benzene would likely lead to a mixture of ortho, meta, and para isomers, with the para isomer often being the major product. Therefore, a more controlled synthesis is proposed below.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dibromobenzene (1 equivalent) and a suitable solvent (e.g., dichloromethane or nitromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., anhydrous aluminum chloride, 2.2 equivalents).

-

Alkene Addition: Slowly add 1-hexadecene (2.1 equivalents) dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of ice water.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Proposed Synthesis via Suzuki Coupling

The Suzuki coupling reaction is a versatile method for creating carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex.[13][14][15][16][17] This method can offer better control over the substitution pattern compared to Friedel-Crafts alkylation.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a Schlenk flask, combine 1,2-dibromobenzene (1 equivalent), hexadecylboronic acid (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., potassium carbonate, 3 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature, add water, and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product from either synthesis will likely contain unreacted starting materials, isomers, and other byproducts. Purification is essential to obtain high-purity this compound. Column chromatography is a standard and effective method for purifying nonpolar compounds.[18][19][20]

Experimental Protocol:

-

Stationary Phase: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with a nonpolar mobile phase (e.g., hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate in a low percentage).

-

Fraction Collection: Collect fractions of the eluent and analyze them by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.[21][22][23][24]

| Analytical Technique | Purpose | Expected Results for this compound |

| ¹H NMR Spectroscopy | Confirms the structure by showing the chemical environment of hydrogen atoms. | Signals in the aromatic region (around 7-8 ppm) and a complex set of signals in the aliphatic region (around 0.8-2.5 ppm) corresponding to the hexadecyl chains. |

| ¹³C NMR Spectroscopy | Confirms the carbon skeleton of the molecule. | Signals for the aromatic carbons and the 16 unique carbons of the hexadecyl chains. |

| Mass Spectrometry (MS) | Determines the molecular weight and can provide fragmentation patterns for structural elucidation. | A molecular ion peak corresponding to the exact mass of C₃₈H₇₀. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A single major peak indicating high purity. |

| Gas Chromatography (GC) | An alternative method to assess purity, especially for volatile compounds. | A single major peak. |

| Elemental Analysis | Determines the percentage composition of C and H. | The experimentally determined percentages should match the theoretical values for C₃₈H₇₀. |

Potential Application in Drug Development: A Novel Lipid Nanoparticle Component

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[25][26][27] A typical LNP formulation consists of four main components: an ionizable lipid, a PEG-lipid, cholesterol, and a "helper lipid."[28][29][30][31][32] The helper lipid, often a phospholipid like DSPC, contributes to the structural integrity and stability of the nanoparticle.

The unique structure of this compound, with its rigid aromatic core and flexible lipid tails, makes it an interesting candidate for a novel helper or structural lipid in LNP formulations. Its high lipophilicity could enhance the encapsulation of hydrophobic drugs, and its aromatic core might offer different packing properties within the LNP structure compared to traditional phospholipids.

LNP-Mediated Drug Delivery Mechanism

The general mechanism by which LNPs deliver their payload to target cells involves endocytosis and subsequent endosomal escape.

The incorporation of this compound into LNP formulations would require experimental optimization of the lipid ratios to achieve desired particle size, stability, and drug encapsulation efficiency. Subsequent in vitro and in vivo studies would be necessary to evaluate the delivery efficacy and any potential impact on the biological activity of the encapsulated drug.

References

- 1. pure-synth.com [pure-synth.com]

- 2. aurorafinechemicals.com [aurorafinechemicals.com]

- 3. Purchase Custom chemical synthesis [nucleosyn.com]

- 4. biocompare.com [biocompare.com]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. columbia.edu [columbia.edu]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. moravek.com [moravek.com]

- 23. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 24. researchgate.net [researchgate.net]

- 25. selectscience.net [selectscience.net]

- 26. A Comprehensive Review on Novel Lipid-Based Nano Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 30. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 31. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1,2-Dihexadecylbenzene as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes in complex matrices is a cornerstone of mass spectrometry-based research, particularly in fields like lipidomics and drug development. The use of an internal standard (IS) is a critical practice to correct for variations in sample preparation, injection volume, ionization efficiency, and instrument response.[1][2][3] Ideally, an internal standard should mimic the physicochemical properties of the analyte of interest but be distinguishable by the mass spectrometer.[4] While stable isotope-labeled standards are often the preferred choice, their availability can be limited, and their cost can be prohibitive.[1][4]

This document outlines the potential application of 1,2-dihexadecylbenzene , a high molecular weight, non-polar hydrocarbon, as an internal standard for the quantification of non-polar analytes by mass spectrometry. Its chemical nature makes it a suitable candidate for analyses where analytes of similar polarity are being investigated, such as in the study of non-polar lipids, hydrocarbons, and certain drug molecules.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₈H₇₀ | PubChem CID: 14269205 |

| Molecular Weight | 526.9 g/mol | PubChem CID: 14269205 |

| Structure | A benzene ring substituted with two hexadecyl (C16) alkyl chains at the 1 and 2 positions. | |

| Polarity | Non-polar | Inferred from structure |

| Solubility | Soluble in non-polar organic solvents (e.g., hexane, chloroform, dichloromethane). Insoluble in water. | Inferred from structure |

| Ionization | Amenable to ionization by techniques suitable for non-polar compounds, such as Atmospheric Pressure Chemical Ionization (APCI) and Electron Ionization (EI). | [5] |

Rationale for Use as an Internal Standard

The selection of an appropriate internal standard is crucial for the accuracy of quantitative mass spectrometry.[1][4] this compound offers several theoretical advantages as an internal standard for specific applications:

-

Chemical Inertness: As a saturated hydrocarbon, it is chemically stable and less likely to react with analytes or matrix components during sample preparation and analysis.

-

Non-Endogenous Nature: It is not naturally present in most biological samples, preventing interference from endogenous compounds.

-

Elution Profile: In reversed-phase liquid chromatography (LC), its high hydrophobicity will lead to strong retention, making it a suitable IS for other late-eluting non-polar analytes. In gas chromatography (GC), its high boiling point will result in a long retention time.

-

Distinct Mass: Its unique mass-to-charge ratio (m/z) is unlikely to overlap with those of many common analytes.

-

Ionization Compatibility: It can be effectively ionized using APCI or EI, which are common ionization techniques for non-polar compounds.[5]

Potential Applications

This compound is a promising internal standard for the quantitative analysis of:

-

Non-polar lipids: Including sterol esters, triacylglycerols, and wax esters.

-

Hydrocarbons: In environmental or industrial samples.

-

Non-polar drugs and their metabolites: Particularly those with high hydrophobicity.

Experimental Workflow

The following diagram outlines a general workflow for the use of this compound as an internal standard in a quantitative mass spectrometry experiment.

Protocol: Quantification of a Non-Polar Analyte using this compound as an Internal Standard

This protocol provides a general methodology for using this compound as an internal standard for the quantification of a non-polar analyte in a biological matrix using LC-APCI-MS.

1. Materials and Reagents

-

This compound (synthesis may be required if not commercially available)

-

High-purity solvents (e.g., hexane, isopropanol, acetonitrile, methanol, chloroform)

-

Analyte of interest (for calibration standards)

-

Biological matrix (e.g., plasma, tissue homogenate)

-

LC-MS system equipped with an APCI source

2. Preparation of Stock Solutions

-

Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve this compound in a suitable non-polar solvent (e.g., chloroform/methanol 2:1, v/v).

-

Working Internal Standard Solution (10 µg/mL): Dilute the stock solution in the reconstitution solvent.

-

Analyte Stock (1 mg/mL): Prepare a stock solution of the analyte of interest in a suitable solvent.

-

Calibration Standards: Prepare a series of calibration standards by spiking the analyte stock solution into the biological matrix at various concentrations.

3. Sample Preparation

-

To 100 µL of each sample (calibrator, QC, or unknown), add 10 µL of the 10 µg/mL this compound working solution.

-

Perform a liquid-liquid extraction using a suitable solvent system (e.g., Folch or Bligh-Dyer for lipids).

-

Vortex and centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

4. LC-MS/MS Method

-

LC Column: C18 reversed-phase column suitable for non-polar analytes.

-

Mobile Phase A: Acetonitrile/Water (e.g., 90:10)

-

Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10)

-

Gradient: A suitable gradient to resolve the analyte and internal standard.

-

Ionization: APCI, positive or negative mode depending on the analyte.

-

MS Detection: Multiple Reaction Monitoring (MRM) is recommended for targeted quantification.

5. Proposed MS/MS Fragmentation of this compound

The fragmentation of long-chain alkylbenzenes in mass spectrometry typically involves cleavage at the benzylic position, leading to the formation of a stable tropylium ion or related structures.[6]

6. Data Analysis and Quantification

-

Integrate the peak areas of the analyte and the this compound internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (Theoretical Example)

The following tables present theoretical data for the validation of a quantitative assay using this compound as an internal standard.

Table 1: Calibration Curve Parameters

| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,510,876 | 0.010 |

| 5 | 78,987 | 1,523,456 | 0.052 |

| 10 | 155,678 | 1,509,876 | 0.103 |

| 50 | 765,432 | 1,515,678 | 0.505 |

| 100 | 1,534,567 | 1,520,987 | 1.009 |

| 500 | 7,612,345 | 1,518,765 | 5.012 |

| Linearity (r²) | 0.9992 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | 8.5 |

| Low QC | 3 | 2.89 | 96.3 | 6.2 |

| Mid QC | 75 | 78.1 | 104.1 | 4.8 |

| High QC | 400 | 392.5 | 98.1 | 3.5 |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Peak Area (Neat) | Analyte Peak Area (Post-extraction Spike) | IS Peak Area (Neat) | IS Peak Area (Post-extraction Spike) | Matrix Effect (%) | Recovery (%) |

| Low QC | 23,456 | 21,987 | 1,500,123 | 1,487,654 | 93.7 | 88.2 |

| High QC | 310,987 | 298,765 | 1,512,345 | 1,499,876 | 96.1 | 90.5 |

Conclusion

While not a universally common internal standard, this compound presents a viable, theoretical option for the quantification of non-polar analytes in mass spectrometry. Its chemical properties align well with the requirements of an internal standard for specific applications in lipidomics, environmental analysis, and drug metabolism studies where non-polar molecules are of interest. The protocols and data presented here provide a foundational framework for researchers considering its use. As with any analytical method, thorough validation is essential to ensure data quality and reliability.

References

Application Notes and Protocol for GC-MS Analysis of 1,2-Dihexadecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the qualitative and quantitative analysis of 1,2-Dihexadecylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established principles for the analysis of high molecular weight, non-polar compounds. This application note includes protocols for sample preparation, instrument parameters, and data analysis, designed to be adapted by researchers in various fields, including drug development and materials science.

Introduction

This compound is a large, non-polar aromatic hydrocarbon. Due to its high molecular weight and low volatility, its analysis by GC-MS requires careful consideration of sample preparation and instrument conditions to ensure accurate and reproducible results. This protocol provides a robust starting point for researchers working with this and structurally similar long-chain alkylbenzenes.

Experimental Protocols

A successful GC-MS analysis of this compound hinges on a meticulously executed experimental protocol. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

The goal of sample preparation is to extract and dissolve this compound in a solvent compatible with GC-MS analysis, while minimizing matrix interference.

Materials:

-

Solvent: High-purity hexane or dichloromethane are suitable choices due to their volatility and compatibility with non-polar analytes.[1]

-

Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.

-

Pipettes: Calibrated micropipettes.

-

Vortex Mixer

-

Centrifuge (optional)

Procedure:

-

Dissolution: Accurately weigh a known amount of the sample containing this compound.

-

Add a precise volume of hexane or dichloromethane to achieve a target concentration, typically in the range of 10-100 µg/mL.[2] The final concentration should be optimized based on instrument sensitivity.

-

Vortexing: Vigorously vortex the sample for 1-2 minutes to ensure complete dissolution.

-

Clarification: If the sample contains particulate matter, centrifuge at 5000 rpm for 5 minutes and transfer the clear supernatant to a clean autosampler vial.[2]

-

Internal Standard (for quantitative analysis): If quantification is required, add a known concentration of an appropriate internal standard. A suitable internal standard would be a similar long-chain hydrocarbon that is not present in the sample, such as squalane or a deuterated analog.

GC-MS Instrumentation and Parameters

The following parameters are a recommended starting point and may require optimization based on the specific instrument and analytical goals.

Table 1: GC-MS Instrument Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column, which is crucial for trace analysis.[3] |

| Injector Temperature | 300 °C | To ensure the complete and rapid vaporization of the high-boiling point analyte.[2] |

| Injection Volume | 1 µL | A standard injection volume to prevent column overloading.[3] |

| Carrier Gas | Helium (99.999% purity) | An inert carrier gas compatible with mass spectrometry. |

| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | To maintain optimal separation efficiency. |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the separation of hydrocarbons.[3] |

| Oven Program | Initial: 100 °C (hold 2 min) | To allow for solvent focusing. |

| Ramp 1: 20 °C/min to 320 °C | A rapid ramp to elute the high molecular weight analyte in a reasonable time. | |

| Hold: 10 min at 320 °C | To ensure the elution of this compound and other late-eluting compounds. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | A standard, robust ionization technique that produces reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The standard energy for generating mass spectra, allowing for comparison with spectral libraries.[3] |

| Mass Range | m/z 50-700 | To encompass the molecular ion and expected fragment ions of this compound. |

| Scan Mode | Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis) | Full scan provides comprehensive spectral data, while SIM offers higher sensitivity for target compounds.[3] |

| Transfer Line Temp. | 300 °C | To prevent condensation of the analyte between the GC and MS. |

| Ion Source Temp. | 230 °C | A standard source temperature to promote ionization while minimizing thermal degradation. |

Data Presentation

For quantitative studies, results should be presented in a clear and organized manner. The following table is an example of how to summarize quantitative data.

Table 2: Example Quantitative Data Summary

| Sample ID | Concentration of this compound (µg/mL) | Internal Standard | Response Factor | Peak Area | Calculated Amount (µg) | Recovery (%) |

| Standard 1 | 10 | Squalane | 1.05 | 150,000 | 10.5 | 105 |

| Standard 2 | 50 | Squalane | 1.05 | 760,000 | 50.4 | 100.8 |

| Sample A | Unknown | Squalane | 1.05 | 325,000 | 21.6 | N/A |

| Sample B | Unknown | Squalane | 1.05 | 450,000 | 29.8 | N/A |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for this compound.

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: Quantification of 1,2-Dihexadecylbenzene Using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dihexadecylbenzene is a highly nonpolar and lipophilic aromatic hydrocarbon. Its structure, featuring a benzene ring substituted with two long C16 alkyl chains, makes it an interesting molecule in fields such as materials science, and as a potential lipophilic carrier or impurity in pharmaceutical formulations. The accurate quantification of this compound is critical for purity assessment, formulation analysis, and quality control.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant method for analyzing non-polar compounds.[1][2][3][4] This technique utilizes a nonpolar stationary phase and a polar mobile phase.[3][4] When a sample containing a hydrophobic analyte like this compound is introduced, it partitions from the polar mobile phase to the hydrophobic stationary phase. Elution is achieved by increasing the organic solvent content in the mobile phase, which decreases its polarity and allows the analyte to move through the column. This application note provides a detailed protocol for the quantification of this compound using RP-HPLC with UV detection.

Experimental Protocols

Principle of Separation

The separation is based on reversed-phase chromatography, where hydrophobic interactions are the primary mechanism of retention.[4] The nonpolar this compound molecule has a strong affinity for the nonpolar C18 stationary phase. A polar mobile phase, consisting of a water/acetonitrile mixture, is used. By running a gradient with an increasing concentration of acetonitrile, the mobile phase becomes progressively less polar. This weakens the hydrophobic interaction between the analyte and the stationary phase, causing it to elute from the column. The benzene ring in the molecule allows for sensitive detection using a UV-Vis spectrophotometer.

Figure 1: Principle of RP-HPLC separation for this compound.

Instrumentation and Materials

-

HPLC System: An HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is the most popular type for reversed-phase HPLC.[1]

-

Solvents: HPLC-grade acetonitrile (MeCN) and ultrapure water.

-

Analyte Standard: this compound (≥98% purity).

-

Glassware: Volumetric flasks, autosampler vials with inserts.

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | Ultrapure Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Gradient Program | 0-2 min: 85% B; 2-15 min: 85% to 100% B; 15-20 min: 100% B; 20.1-25 min: 85% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Run Time | 25 minutes |

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Use sonication if necessary to ensure complete dissolution.

-

Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with acetonitrile. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

-

Sample Preparation: Dissolve the sample matrix containing this compound in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before transferring to an HPLC vial.

Data Presentation

Calibration and Linearity

A calibration curve was generated by plotting the peak area against the concentration of the prepared standards. The linearity of the method is assessed by the coefficient of determination (R²).

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1.0 | 18,540 |

| 5.0 | 93,250 |

| 10.0 | 187,100 |

| 25.0 | 465,500 |

| 50.0 | 935,200 |

| 100.0 | 1,869,000 |

| Linearity (R²) | 0.9998 |

Sample Analysis Results

A sample was prepared and analyzed in triplicate using the described method. The concentration was calculated using the linear regression equation from the calibration curve.

| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Calculated Conc. (µg/mL) |

| Sample-01_Rep1 | 16.8 | 421,550 | 22.6 |

| Sample-01_Rep2 | 16.8 | 425,300 | 22.8 |

| Sample-01_Rep3 | 16.9 | 419,800 | 22.5 |

| Average | 16.8 | 422,217 | 22.6 |

| % RSD | 0.3% | 0.6% | 0.7% |

Experimental Workflow Visualization

The following diagram outlines the complete workflow from sample and standard preparation to final data analysis and reporting.

Figure 2: Workflow for quantification of this compound.

References

Application Note: 1H and 13C NMR Analysis of 1,2-Dihexadecylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dihexadecylbenzene is an organic molecule characterized by a benzene ring substituted with two adjacent hexadecyl chains. This compound, and others like it with long alkyl chains attached to an aromatic core, are of interest in various fields, including materials science and as synthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, outlining sample preparation, data acquisition, and spectral interpretation.

Data Presentation

The expected chemical shifts for this compound are summarized in the tables below. These values are predictions based on typical chemical shift ranges for similar structural motifs.[1][2][3][4][5][6][7][8] Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~7.0 - 7.4 | Multiplet | 4H |

| Benzylic (-CH₂-Ar) | ~2.5 - 2.8 | Triplet | 4H |

| Methylene (-CH₂-)n | ~1.2 - 1.6 | Multiplet | 56H |

| Terminal Methyl (-CH₃) | ~0.8 - 0.9 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| Aromatic (quaternary) | ~140 - 145 |

| Aromatic (CH) | ~125 - 130 |

| Benzylic (-CH₂-Ar) | ~35 - 40 |

| Methylene (-CH₂-)n | ~22 - 32 |

| Terminal Methyl (-CH₃) | ~14 |

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

High-quality 5 mm NMR tubes[9]

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[11]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9] CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring high-resolution spectra.[9]

-

Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube.[11]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 8 to 16 scans

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 3-4 seconds

-

Spectral Width (sw): 16 ppm (centered around 5 ppm)

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Number of Scans: 1024 to 4096 scans (or more, depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 240 ppm (centered around 100 ppm)

-

Temperature: 298 K

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain a flat baseline and absorptive peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of this compound.

Caption: Workflow for 1H and 13C NMR Analysis.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. bhu.ac.in [bhu.ac.in]

- 3. compoundchem.com [compoundchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]

Application Notes and Protocols for the Use of 1,2-Dihexadecylbenzene in Environmental Sample Analysis

Introduction

1,2-Dihexadecylbenzene is a long-chain dialkylated aromatic hydrocarbon. While not a routinely monitored individual pollutant, its presence and analysis in environmental samples are relevant in the context of petroleum hydrocarbon contamination, particularly in oil spill forensics and the characterization of crude oil residues. Long-chain alkylbenzenes, including the C16 variant, are components of crude oil and can serve as persistent markers for identifying the source of contamination due to their resistance to weathering compared to more volatile hydrocarbons.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound in environmental matrices such as water and soil/sediment, targeting researchers, scientists, and professionals in environmental forensics and drug development who may be investigating lipophilic contaminants.

Key Applications

-

Oil Spill Source Fingerprinting: this compound, as part of the broader suite of 1,2-di-n-alkylbenzenes found in crude oils, can be used as a biomarker to identify the source of petroleum contamination.[4] The distribution pattern of these and other persistent hydrocarbons provides a chemical fingerprint of the spilled oil.

-

Weathering Assessment of Oil Spills: While more resistant to degradation than lighter hydrocarbons, the relative abundance of this compound compared to other less persistent compounds can provide insights into the extent of environmental weathering of spilled oil.[1][2][3]

-

Potential Surrogate or Internal Standard: Due to its high molecular weight, low volatility, and chemical stability, this compound can be considered for use as a surrogate or internal standard for the analysis of other high-molecular-weight hydrocarbons in environmental samples, provided it is not naturally present in the samples being analyzed.

Experimental Protocols

Protocol 1: Analysis of this compound in Water Samples

This protocol outlines the extraction and analysis of this compound from water samples using liquid-liquid extraction (LLE) followed by gas chromatography-mass spectrometry (GC-MS).

1. Sample Collection and Preservation:

-

Collect water samples in 1-liter amber glass bottles with PTFE-lined caps.

-

To inhibit biological activity, add 1 mL of a 1:1 (v/v) solution of hydrochloric acid per liter of sample to achieve a pH < 2.

-

Store samples at 4°C and extract within 7 days of collection.

2. Reagents and Standards:

-

Dichloromethane (DCM), pesticide residue grade or equivalent.

-

Sodium sulfate, anhydrous, analytical grade (heated to 400°C for 4 hours to remove organic contaminants).

-

This compound standard solution (e.g., 100 µg/mL in DCM).

-

Internal Standard (IS) solution (e.g., d10-phenanthrene, 10 µg/mL in DCM).

-

Surrogate Standard (e.g., d8-naphthalene, 10 µg/mL in DCM).

3. Extraction Procedure (LLE):

-

Allow the water sample (1 L) to reach room temperature.

-

Spike the sample with a known amount of surrogate standard.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of DCM to the funnel.

-

Shake vigorously for 2 minutes, with periodic venting to release pressure.

-

Allow the layers to separate for at least 10 minutes.

-

Drain the DCM layer (bottom layer) through a funnel containing anhydrous sodium sulfate into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL aliquots of DCM, collecting the DCM in the same flask.

-

Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Add the internal standard just prior to GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).

-

Injector: Splitless mode, 280°C.

-

Oven Program: Initial temperature 60°C for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For higher sensitivity and selectivity, SIM is recommended. Key ions for this compound should be determined from a standard.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Protocol 2: Analysis of this compound in Soil and Sediment Samples

This protocol describes the extraction of this compound from solid matrices using pressurized fluid extraction (PFE) or sonication, followed by cleanup and GC-MS analysis.

1. Sample Preparation:

-

Air-dry the soil/sediment sample or mix with anhydrous sodium sulfate to create a free-flowing powder.

-

Homogenize the sample by grinding or sieving.

2. Reagents and Standards:

-

Dichloromethane (DCM) and Acetone (1:1, v/v), pesticide residue grade.

-

Silica gel (60-200 mesh), activated at 180°C for 16 hours.

-

Alumina (neutral, 60-200 mesh), activated at 400°C for 4 hours.

-

Standards as described in Protocol 1.

3. Extraction Procedure (Sonication):

-

Weigh 10-20 g of the homogenized sample into a beaker.

-

Spike with a known amount of surrogate standard.

-

Add 100 mL of 1:1 DCM:Acetone.

-

Extract using an ultrasonic probe for 3 minutes.

-

Decant the solvent into a collection flask.

-

Repeat the extraction two more times with fresh solvent.

-

Combine the extracts and concentrate to ~1 mL.

4. Extract Cleanup:

-

Prepare a chromatography column by packing with 10 g of activated silica gel topped with 5 g of activated alumina.

-

Pre-elute the column with DCM.

-

Load the concentrated extract onto the column.

-

Elute the fraction containing this compound with an appropriate solvent mixture (e.g., DCM:hexane). The exact solvent composition should be optimized.

-

Concentrate the cleaned extract to 1 mL and add the internal standard.

5. GC-MS Analysis:

-

Follow the GC-MS conditions as described in Protocol 1.

Data Presentation

Table 1: GC-MS Parameters for Analysis of this compound

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane |

| Injector Mode | Splitless |

| Injector Temperature | 280°C |

| Oven Program | 60°C (2 min), ramp 10°C/min to 300°C, hold 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | SIM/Full Scan |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

Table 2: Example Quantitative Data and Quality Control Parameters

| Sample ID | Matrix | Concentration of this compound (µg/L or µg/kg) | Surrogate Recovery (%) | Internal Standard Response |

| Water Sample 1 | Water | 5.2 | 95 | 1.2 x 10^6 |

| Sediment Sample 1 | Sediment | 25.8 | 88 | 1.1 x 10^6 |

| Method Blank | N/A | < 0.5 | 98 | 1.3 x 10^6 |

| Laboratory Control Spike | Water | 9.8 (10 µg/L spike) | 97 | 1.2 x 10^6 |

Visualizations

Caption: Workflow for the analysis of this compound in water samples.

Caption: Workflow for the analysis of this compound in soil/sediment.

References

- 1. bsee.gov [bsee.gov]

- 2. Weathering impacts on petroleum biomarker, aromatic, and polar compounds in the spilled oil at the northeast coast of Brazil over time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 4. Identification of long-chain 1,2-di-n-alkylbenzenes in Amposta crude oil from the Tarragona Basin, Spanish Mediterranean: Implications for the origin and fate of alkylbenzenes (Journal Article) | OSTI.GOV [osti.gov]

Application and Protocol Development Halted: 1,2-Dihexadecylbenzene Not a Validated Internal Standard for Lipid Quantification

Initial Research Yields No Supporting Evidence for the Use of 1,2-Dihexadecylbenzene in Lipid Analysis

Following a comprehensive review of scientific literature and established analytical methods, we must conclude that the use of this compound as an internal standard for the quantification of lipids is not a documented or validated practice in the fields of lipidomics, analytical chemistry, or drug development. Extensive searches have failed to identify any protocols, application notes, or research articles that cite or describe the use of this compound for lipid analysis.

Therefore, the creation of a detailed application note and protocol for this specific topic, as requested, cannot be fulfilled. Providing such a document would be speculative and could lead to inaccurate and unreliable experimental results, which is contrary to the principles of scientific rigor.

The Critical Role of a Suitable Internal Standard in Lipid Quantification

Quantitative lipid analysis, particularly when using mass spectrometry-based techniques (e.g., LC-MS, GC-MS), relies heavily on the use of appropriate internal standards to ensure accuracy and precision. An ideal internal standard should possess the following characteristics:

-

Structural Similarity: It should be structurally similar to the analytes of interest to ensure comparable behavior during extraction and ionization.

-

Non-Endogenous: It must not be naturally present in the biological samples being analyzed.

-

Chemical Stability: It should be stable throughout the entire analytical process, from sample preparation to detection.

-

Co-elution (for chromatography-based methods): It should elute close to the analytes of interest without causing interference.

-

Distinct Mass-to-Charge Ratio (m/z): It must be clearly distinguishable from the analytes in the mass spectrometer.

Commonly used and validated internal standards in lipidomics include:

-

Stable Isotope-Labeled Lipids: These are considered the "gold standard" as they are chemically identical to the analytes but have a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C).

-

Odd-Chain Lipids: Lipids containing fatty acyl chains with an odd number of carbon atoms (e.g., C17:0, C19:0) are often used as they are typically absent or present at very low levels in most biological systems.

This compound, being a hydrocarbon, lacks the structural features (e.g., ester linkages, polar head groups) of the major lipid classes (e.g., glycerophospholipids, sphingolipids, glycerolipids). This significant structural dissimilarity would likely result in different extraction efficiencies and ionization responses, making it an unsuitable standard for the accurate quantification of most lipids.

Proposed Alternative: A General Protocol for Lipid Quantification Using a Validated Internal Standard

While a protocol for this compound cannot be provided, we can offer a general framework for an application note and protocol for the quantification of a specific lipid class, such as fatty acids, using a widely accepted internal standard like heptadecanoic acid (C17:0). Such a document would typically include:

-

Introduction: An overview of the importance of fatty acid quantification and the principle of internal standardization using an odd-chain fatty acid.

-

Materials and Methods: A detailed list of reagents, consumables, and instrumentation required.

-

Experimental Protocols:

-

Step-by-step instructions for the preparation of calibration standards and the internal standard stock solution.

-

A detailed protocol for lipid extraction from a biological matrix (e.g., plasma, cell culture) using a method like the Folch or Bligh-Dyer extraction, including the step for spiking the sample with the internal standard.

-

A protocol for the derivatization of fatty acids to fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Instrumental analysis parameters for GC-MS.

-

Guidelines for data processing and calculation of fatty acid concentrations.

-

-

Data Presentation: Example tables showing calibration curve data and the quantification of various fatty acids in a sample.

-

Visualization: Graphviz diagrams illustrating the experimental workflow and the principle of internal standardization.

We recommend that researchers, scientists, and drug development professionals rely on established and validated methodologies for lipid quantification to ensure the generation of accurate and reproducible data. The use of appropriate, well-characterized internal standards is a cornerstone of such methodologies. We would be pleased to generate a detailed application note on a topic that is supported by scientific literature and best practices in the field.

Application Note and Protocol: Standard Operating Procedure for 1,2-Dihexadecylbenzene Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dihexadecylbenzene is a long-chain alkylbenzene characterized by its significant hydrophobicity. Due to this property, it serves as an excellent model compound for developing and validating solubilization protocols for poorly water-soluble drug candidates. Achieving a stable, homogenous stock solution is the critical first step for any in vitro or in vivo experimental work. This document provides a detailed standard operating procedure (SOP) for the preparation of a this compound stock solution, ensuring reproducibility and accuracy in downstream applications.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below.

| Parameter | Value | Source |

| Molecular Formula | C38H70 | [1] |

| Molecular Weight | 526.96 g/mol | [1] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [2][3][4] |

| Suggested Stock Conc. | 1-50 mM | |

| Storage Conditions | -20°C for long-term storage | [5] |

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

1. Materials and Equipment

-

This compound (solid)

-

Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

10 mL volumetric flask, Class A

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath sonicator

-

Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

2. Safety Precautions

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

3. Stock Solution Preparation (10 mL of 10 mM Solution)

-

Calculation:

-

Calculate the mass of this compound required:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 526.96 g/mol = 0.0527 g (or 52.7 mg)

-

-

-

Weighing:

-

Place a clean, dry weighing boat on the analytical balance and tare.

-

Carefully weigh out 52.7 mg of this compound using a spatula.

-

-

Dissolution:

-

Transfer the weighed this compound into the 10 mL volumetric flask.

-

Add approximately 7-8 mL of DMSO to the flask.

-

Cap the flask and vortex thoroughly for 1-2 minutes. Due to the hydrophobic nature of the compound, it may not dissolve completely with vortexing alone.[3]

-

If solid particles are still visible, place the flask in a water bath sonicator for 10-15 minutes, or until the solid is fully dissolved. Gentle warming in a water bath (up to 37°C) can also aid dissolution.[3]

-

-

Final Volume Adjustment:

-

Once the solid is completely dissolved and the solution is clear, allow the solution to return to room temperature.

-

Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

-

Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in appropriate vials to avoid repeated freeze-thaw cycles.[5]

-

Store the aliquots at -20°C for long-term storage. For short-term use, the solution may be stored at 4°C for up to a week.

-

4. Quality Control

-

Visually inspect the final solution to ensure it is clear and free of any particulate matter. If precipitation occurs upon cooling to room temperature, the concentration may be too high for the solvent. In this case, the solution can be diluted or a co-solvent system may be explored.

Visualizations

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a this compound stock solution.

Application Example: Screening for Solubilizing Agents

The prepared this compound stock solution can be utilized in screening assays to identify effective solubilizing agents (e.g., co-solvents, surfactants, or cyclodextrins) for hydrophobic compounds. In such an experiment, a small volume of the stock solution is diluted into various aqueous formulations containing different potential solubilizers. The stability and clarity of the resulting solutions are then assessed, often by measuring turbidity or by visual inspection after a set incubation period and centrifugation. This allows for the rapid identification of excipients that can improve the aqueous solubility of poorly soluble molecules, a common challenge in drug development.[2][6]

Hypothetical Experimental Workflow for a Solubilization Screen

Caption: A hypothetical workflow for a solubilization screening experiment.

References

- 1. This compound | C38H70 | CID 14269205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. genscript.com [genscript.com]

- 5. medchemexpress.cn [medchemexpress.cn]

- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Incorporation of 1,2-Dihexadecylbenzene in Biomarker Discovery Workflows

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel biomarkers is a critical component of modern drug development and diagnostics. Mass spectrometry-based lipidomics has emerged as a powerful tool for identifying and quantifying lipids that may serve as biomarkers for various physiological and pathological states. A key challenge in quantitative lipidomics is the need for appropriate internal standards to correct for variations in sample preparation and instrument response. 1,2-Dihexadecylbenzene, a synthetic aromatic lipid with long alkyl chains, presents a unique chemical structure that makes it a promising candidate as an internal standard for the analysis of hydrophobic molecules in complex biological matrices. Its distinct mass-to-charge ratio and chemical properties allow for clear differentiation from endogenous lipids.

This document provides a detailed protocol for the incorporation of this compound as an internal standard in a typical lipidomics workflow for biomarker discovery.

Potential Applications

The use of this compound as an internal standard is applicable to a range of biomarker discovery studies, including but not limited to:

-

Oncology: Identifying lipidomic signatures associated with cancer development and progression.

-

Metabolic Diseases: Investigating alterations in lipid metabolism in diseases such as diabetes and obesity.

-

Neurological Disorders: Profiling lipid changes in neurodegenerative diseases.

-

Pharmacology: Assessing the on- and off-target effects of drug candidates on lipid pathways.

Experimental Workflow

The overall experimental workflow for utilizing this compound as an internal standard in a lipidomics study is depicted below. This process involves sample preparation, lipid extraction, mass spectrometry analysis, and data processing to identify potential biomarkers.

Experimental Protocols

Materials and Reagents

-

This compound (CAS: 151237-06-8)[1]

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in isopropanol.

-

Internal Standard Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol.

Sample Preparation and Lipid Extraction

-

Sample Collection: Collect biological samples (e.g., 50 µL of plasma) and store them at -80°C until analysis.

-

Internal Standard Spiking: Thaw samples on ice. To each sample, add 10 µL of the 10 µg/mL this compound working solution.

-

Lipid Extraction (MTBE Method):

-

Add 200 µL of methanol to the spiked sample.

-

Vortex for 30 seconds.

-

Add 800 µL of MTBE.

-

Vortex for 1 minute.

-

Add 200 µL of LC-MS grade water.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully collect the upper organic phase (containing lipids and the internal standard) and transfer to a new tube.

-

-

Solvent Evaporation: Dry the collected organic phase under a gentle stream of nitrogen gas or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate a wide range of lipid classes.

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument capable of MS/MS.[2][3][4]

-

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

-

Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to collect MS and MS/MS spectra.

Table 1: Illustrative LC Gradient and MS Parameters

| Parameter | Value |

| LC Parameters | |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 50°C |

| Injection Volume | 5 µL |

| Gradient | 0-2 min: 30% B; 2-15 min: 30-100% B; 15-18 min: 100% B; 18-20 min: 30% B |

| MS Parameters | |

| Ionization Mode | ESI Positive & Negative |

| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |

| Mass Range (m/z) | 100 - 1500 |

| Collision Energy | Ramped (e.g., 20-60 eV) for MS/MS |

Data Analysis and Biomarker Identification

The process of identifying potential biomarkers from the acquired LC-MS/MS data involves several computational steps. The consistent signal from this compound is crucial for reliable quantification.

Quantitative Data Presentation

Following data processing and normalization to the internal standard, the relative abundance of identified lipid species can be compared across different experimental groups (e.g., healthy vs. disease). The results should be summarized in a clear, tabular format.

Table 2: Example of Quantified Lipid Data (Arbitrary Units)

| Lipid ID | m/z | Retention Time (min) | Control Group (Mean ± SD) | Disease Group (Mean ± SD) | p-value | Fold Change |

| PC(34:1) | 760.585 | 12.5 | 1.25 ± 0.15 | 2.50 ± 0.30 | <0.01 | 2.00 |

| TG(52:2) | 858.797 | 16.2 | 3.40 ± 0.45 | 1.70 ± 0.20 | <0.01 | 0.50 |

| Cer(d18:1/24:0) | 648.620 | 14.8 | 0.80 ± 0.10 | 1.60 ± 0.25 | <0.05 | 2.00 |

| ... | ... | ... | ... | ... | ... | ... |

Conclusion

The incorporation of this compound as an internal standard provides a robust method for the relative quantification of hydrophobic molecules in complex biological samples within a biomarker discovery workflow. Its unique chemical structure and clear mass spectrometric signal allow for reliable normalization, which is essential for the accurate identification of differentially expressed lipids that may serve as potential biomarkers. The detailed protocols provided herein offer a starting point for researchers to integrate this novel internal standard into their lipidomics studies.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review [pubs.sciepub.com]

- 3. scispace.com [scispace.com]

- 4. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Analysis of 1,2-Dihexadecylbenzene

Abstract